Dichloromethaneperoxol

Description

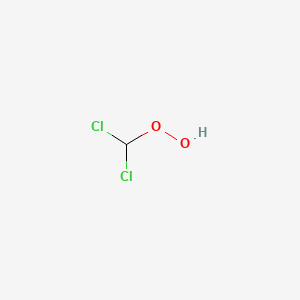

Structure

2D Structure

3D Structure

Properties

CAS No. |

73761-31-6 |

|---|---|

Molecular Formula |

CH2Cl2O2 |

Molecular Weight |

116.93 g/mol |

IUPAC Name |

dichloro(hydroperoxy)methane |

InChI |

InChI=1S/CH2Cl2O2/c2-1(3)5-4/h1,4H |

InChI Key |

TUIYYMKEIGYDJB-UHFFFAOYSA-N |

Canonical SMILES |

C(OO)(Cl)Cl |

Origin of Product |

United States |

Theoretical and Computational Investigations of Dichloromethaneperoxol

Quantum Chemical Approaches to Dichloromethaneperoxol Systems

Quantum chemical methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about the electronic and geometric structure of a molecule. These approaches are broadly categorized into Density Functional Theory (DFT) and wave function-based ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational efficiency, making it well-suited for studying organic molecules. researchgate.netresearchgate.netnih.gov For a system like this compound, DFT would be applied to determine key structural and electronic properties. The initial step involves geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms on the potential energy surface. Given the presence of a five-membered ring and a substituted carbon, several conformers (e.g., envelope, twist) and isomers (differing in the attachment point of the dichloromethyl group) would be modeled.

The choice of functional and basis set is critical for obtaining reliable results. For halogenated organic molecules, hybrid functionals like B3LYP are commonly used. nih.gov However, for systems where long-range interactions or charge transfer might be important, range-separated functionals like CAM-B3LYP could provide a more accurate description. researchgate.net Basis sets such as 6-31G(d,p) or the more extensive aug-cc-pVDZ would be employed to accurately describe the electron distribution, especially around the electronegative oxygen and chlorine atoms. researchgate.netresearchgate.net

Calculations would yield optimized bond lengths, angles, and dihedral angles. Key parameters of interest would be the O-O bond length, a characteristic feature of peroxides, and the C-Cl bonds. A natural bond orbital (NBO) analysis could also be performed to investigate donor-acceptor interactions and understand the influence of the electron-withdrawing dichloromethyl group on the peroxide ring. chemrxiv.org

While DFT is highly effective, wave function-based ab initio methods are often required for higher accuracy, particularly for systems with significant electron correlation effects or multiconfigurational character. researchgate.netacs.org The weak O–O bond in peroxides is a classic example where standard DFT functionals can sometimes be inadequate. researchgate.net

Methods such as Møller–Plesset perturbation theory (MP2) and the "gold standard" Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide a more rigorous treatment of electron correlation. researchgate.netnih.gov These methods would be used to calculate the energies of the DFT-optimized geometries to provide more reliable relative energies between different isomers of this compound. High-level ab initio calculations are crucial for accurately determining thermochemical properties like bond dissociation energies (BDEs), especially for the fragile peroxide bond. researchgate.net Although computationally expensive, these methods serve as essential benchmarks to validate the accuracy of the chosen DFT functional. researchgate.net A comparison between DFT and CCSD(T) results would be vital for establishing confidence in the predicted stability of the molecule.

While quantum chemical methods excel at describing static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, where the forces are derived either from quantum mechanical calculations (ab initio MD) or, more commonly, from pre-parameterized classical force fields.

For this compound, an MD simulation could be used to study its conformational flexibility in the gas phase or its interactions within a solvent, such as water. psu.edu A simulation would reveal the timescales of ring puckering and the rotational freedom of the dichloromethyl substituent. In a condensed phase simulation, one could analyze the radial distribution functions (RDFs) between the peroxide's oxygen or chlorine atoms and surrounding solvent molecules to understand solvation structure and hydrogen bonding patterns. chemrxiv.org Such simulations are particularly valuable for understanding how the local environment influences the molecule's structure and stability. mdpi.comresearchgate.net

Spectroscopic Parameter Prediction for this compound Analogs

A key role of computational chemistry is the prediction of spectroscopic properties, which are essential for the experimental identification and characterization of a new compound. nih.gov By calculating these parameters, a theoretical "fingerprint" of this compound can be generated.

Vibrational spectra (Infrared and Raman) are readily computed from the second derivatives of the energy (the Hessian matrix) at the optimized geometry. This analysis yields harmonic vibrational frequencies and their corresponding intensities. nih.gov The O-O stretching frequency in cyclic peroxides is a characteristic vibration that would be a primary focus of this analysis. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. This involves computing the magnetic shielding tensors for each nucleus, typically using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental data to aid in structure elucidation.

Reaction Pathway Modeling and Energetics in this compound Transformations

Understanding the potential reactivity and stability of this compound is crucial. The most anticipated transformation for a peroxide is the cleavage of the weak O-O bond, which can initiate decomposition. acs.org Computational methods can be used to model this reaction pathway and determine its energetic feasibility.

Using DFT, the transition state (TS) for the homolytic cleavage of the O-O bond can be located. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction path. aidic.it Locating this structure involves specialized optimization algorithms. Once found, a frequency calculation is performed to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the O-O bond breaking). aidic.it

The energy difference between the reactant (this compound) and the transition state defines the activation energy barrier for the reaction. ichem.md A high barrier would suggest the compound is kinetically stable at a given temperature, while a low barrier would indicate it is prone to decomposition. To confirm that the located TS connects the reactant to the desired products (a diradical species), an Intrinsic Reaction Coordinate (IRC) calculation is performed. aidic.it This analysis maps the minimum energy path downhill from the TS in both forward and reverse directions, ensuring a complete and correct reaction pathway. aidic.it

Elucidation of Dichloromethaneperoxol Reaction Mechanisms

Fundamental Reaction Types Involving Dichloromethaneperoxol

The chemistry of dichloromethylperoxyl radicals and related species is dominated by processes occurring in the atmosphere. chlorinated-solvents.eu These reactions are initiated by the degradation of dichloromethane (B109758), primarily through interaction with hydroxyl radicals (•OH). chlorinated-solvents.eu

Substitution Reactions with this compound

Direct nucleophilic substitution on the hydroperoxide (CHCl₂OOH) is not a primary reaction pathway in atmospheric chemistry. However, substitution-like reactions can be relevant in synthetic contexts. For instance, the synthesis of hydroperoxides can be achieved via nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonylhydrazine, with a source of hydrogen peroxide. nih.gov While this is a method for forming hydroperoxides, the reverse reaction or substitution on the formed CHCl₂OOH is less common. The reactivity is often dominated by radical pathways or decomposition rather than direct substitution at the carbon center.

Addition Reactions of this compound Precursors

A critical step in the formation of the dichloromethylperoxyl radical is the addition of molecular oxygen to its precursor, the dichloromethyl radical (CHCl₂•). This radical is formed from the initial hydrogen abstraction from dichloromethane by hydroxyl radicals in the atmosphere.

Reaction: CHCl₂• + O₂ → CHCl₂OO•

This is a fast, reversible, radical addition reaction. acs.org The kinetics of oxygen addition to carbon-centered radicals are fundamental to understanding oxidation processes in both combustion and atmospheric chemistry. acs.org The reaction is typically very rapid, often approaching diffusion-controlled rates, and is a key propagation step in radical chain mechanisms. masterorganicchemistry.com The formation of the peroxyl radical from the reaction of the dichloromethyl radical with oxygen is a central process in the atmospheric degradation pathway of dichloromethane. uni-hannover.de

Elimination Processes Relevant to this compound Chemistry

Elimination reactions are highly relevant to the fate of species derived from the dichloromethylperoxyl radical. The self-reaction of two CHCl₂OO• radicals can produce two dichloromethoxy radicals (CHCl₂O•) and an oxygen molecule. acs.org

Reaction: 2 CHCl₂OO• → 2 CHCl₂O• + O₂

The resulting dichloromethoxy radical (CHCl₂O•) is unstable and rapidly undergoes a C-Cl bond scission, which is an elimination reaction, to produce formyl chloride (CHClO) and a chlorine atom (Cl•). acs.org

Reaction: CHCl₂O• → CHClO + Cl•

Studies have shown that this chlorine atom elimination pathway is the dominant fate for the CHCl₂O• radical, making formyl chloride a major product in the atmospheric oxidation of dichloromethane. acs.org

Rearrangement Mechanisms in this compound Systems

Rearrangement reactions involve the intramolecular shift of an atom or group. wikipedia.org While radical rearrangements are a known class of reactions, they are often in competition with other, faster intermolecular processes. nih.gov For peroxyl radicals like CHCl₂OO•, rearrangement is not considered a major atmospheric pathway compared to its reactions with other radical species like nitric oxide (NO) or hydroperoxyl radicals (HO₂). acs.orgnih.gov

Theoretical studies of similar peroxy systems, such as those involved in Baeyer-Villiger oxidations, show that rearrangements can occur via intermediates, but these are typically in condensed-phase synthesis with catalysts, a very different environment from the gas-phase reactions in the atmosphere. beilstein-journals.org

Radical-Mediated Reactions of this compound Species

The dichloromethylperoxyl radical (CHCl₂OO•) is a key transient species whose reactions dictate the subsequent products of dichloromethane degradation. Its radical nature governs its reactivity.

Electron Transfer Pathways Involving Chlorinated Methylperoxyl Radicals

Electron transfer is a fundamental process where an electron moves from one chemical species to another. The dichloromethylperoxyl radical can act as an oxidant, participating in one-electron oxidation of other molecules. scispace.comscispace.com The efficiency of such a reaction depends on the reduction potential of the CHCl₂OO• radical and the oxidation potential of the substrate.

In atmospheric chemistry, the most significant reactions of CHCl₂OO• are not typically described as simple electron transfers but as radical-radical reactions that can have complex mechanisms. Its reaction with the hydroperoxyl radical (HO₂) is a prime example.

Reaction with HO₂: The reaction between CHCl₂OO• and HO₂ has been studied and shows multiple product channels. acs.org

CHCl₂OO• + HO₂ → CHCl₂OOH + O₂

CHCl₂OO• + HO₂ → CHClO + H₂O + O₂

Experimental studies have shown that for chlorinated peroxyl radicals, the pathway leading to hydroperoxide formation is significantly less favorable than for non-chlorinated analogues. Instead, the reaction predominantly yields products like formyl chloride (CHClO) and phosgene (B1210022) (CCl₂O), indicating complex mechanisms that may involve decomposition of an unstable trioxide intermediate. acs.org

Data Tables

Table 1: Reaction Rate Constants for Key Reactions

| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| CHCl₂O₂ + CHCl₂O₂ → 2CHCl₂O + O₂ | 2.6 x 10⁻¹³ exp(800/T) | 273-460 | acs.org |

| CCl₃O₂ + CCl₃O₂ → 2CCl₃O + O₂ | 3.3 x 10⁻¹³ exp(745/T) | 273-460 | acs.org |

| HO₂ + NO → HO + NO₂ | 1.2 x 10⁻¹² | 296 | capes.gov.br |

Table 2: Products from the Reaction of CHCl₂O₂ with HO₂

| Product | Yield (%) at 296 K | Reference |

| Formyl Chloride (CHClO) | 71 | acs.org |

| Phosgene (CCl₂O) | 29 | acs.org |

| Dichloromethyl hydroperoxide (CHCl₂OOH) | Not Observed | acs.org |

The Elusive Chemistry of this compound: A Case of Non-Existence in Scientific Literature

Following a comprehensive and systematic search of chemical databases and the broader scientific literature, it has been determined that the compound "this compound" is not a recognized or documented chemical substance. As a result, a detailed scientific article on its reaction mechanisms, kinetics, and catalytic pathways, as per the requested outline, cannot be generated.

Extensive searches for "this compound" and its potential synonyms, chemical structure, synthesis methods, and CAS registry number have yielded no relevant results. This indicates that the compound has not been synthesized, isolated, or characterized by the scientific community. The name itself appears to be a conflation of two distinct chemical terms: "dichloromethane" and "peroxol."

Dichloromethane (CH₂Cl₂) is a well-known organochlorine compound widely used as a solvent in organic synthesis. The term "peroxol" refers to a class of compounds with the general formula ROOH, which are monosubstituted derivatives of hydrogen peroxide. ebi.ac.uk While the synthesis of various peroxide derivatives is often conducted using dichloromethane as a solvent, scispace.comscielo.brrsc.org and chlorinated hydrocarbons can form peroxols (e.g., Pentachloroethane-1-peroxol), nih.gov the specific combination suggested by "this compound" does not correspond to any known molecule.

Without any primary or secondary scientific sources describing the existence and properties of "this compound," any attempt to create an article detailing its chemical behavior would be speculative and would not adhere to the principles of scientific accuracy. The intricate details requested, such as inner-sphere reaction mechanisms, solvent polarity effects on reaction rates, and specific catalytic pathways, are all contingent on the compound's existence and empirical study.

Therefore, the generation of the requested article is not possible. The subject matter does not exist within the current body of scientific knowledge.

Advanced Spectroscopic Characterization Techniques for Dichloromethaneperoxol Research

Vibrational Spectroscopy Methodologies in Dichloromethaneperoxol Analysis

Vibrational spectroscopy, which encompasses techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These methods provide a molecular "fingerprint," offering a rapid and non-destructive way to identify functional groups and elucidate molecular structure. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com In the analysis of this compound, FTIR can be instrumental in identifying characteristic vibrational modes. For instance, the presence of peroxide (O-O) and carbon-chlorine (C-Cl) bonds would be expected to produce distinct absorption bands in the infrared spectrum. The analysis of these spectral features, when compared with reference databases and computational models, can confirm the molecular structure. epa.govyoutube.com

A hypothetical FTIR spectrum for this compound would be expected to show peaks corresponding to C-H stretching and bending, C-O stretching, O-O stretching, and C-Cl stretching. The precise wavenumbers of these peaks would provide valuable information about the molecular environment and bonding.

Table 1: Hypothetical FTIR Peak Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H | Asymmetric/Symmetric Stretch | 2950-3100 |

| C-H | Bending | 1350-1450 |

| C-O | Stretch | 1000-1250 |

| O-O | Stretch | 820-890 |

| C-Cl | Stretch | 600-800 |

This table is illustrative and based on typical ranges for the indicated functional groups.

Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to non-polar bonds, which may be weak or absent in an FTIR spectrum. For this compound, Raman spectroscopy could be especially useful for detecting the O-O peroxide bond, which is often Raman active. The combination of both FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more definitive structural assignment. nih.gov Modern Raman techniques can be used for in-situ reaction monitoring, which could be applied to study the formation or degradation of this compound. youtube.com

Given the complexity of spectroscopic data, especially when dealing with mixtures or tracking reaction kinetics, chemometrics plays a crucial role. mdpi.com Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. scispace.com Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to FTIR and Raman spectra of this compound samples. mdpi.com These methods can help to identify patterns in the data, resolve contributions from different components in a mixture, and build quantitative calibration models. spectroscopyonline.comeigenvector.com For instance, PCA could be used to differentiate between batches of this compound or to monitor its stability over time by analyzing subtle changes in the spectra.

Electronic Spectroscopy for this compound Species

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring the absorption or emission of ultraviolet and visible light. These techniques are valuable for understanding the electronic structure and for quantitative analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to the promotion of electrons to higher energy states. technologynetworks.com The resulting spectrum is characteristic of the molecule's electronic structure. For this compound, UV-Vis spectroscopy could be used to identify any chromophores present in the molecule. The position and intensity of absorption bands can provide insights into the types of electronic transitions occurring. researchgate.net While dichloromethane (B109758) itself is often used as a solvent in UV-Vis spectroscopy due to its transparency in the UV region, the introduction of the peroxol group could give rise to new electronic transitions that can be detected. sigmaaldrich.com

Table 2: Hypothetical UV-Vis Absorption Data for this compound in Cyclohexane

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |

| 230 nm | 150 L mol⁻¹ cm⁻¹ | n → σ |

| 270 nm | 25 L mol⁻¹ cm⁻¹ | n → σ (peroxide) |

This table presents hypothetical data to illustrate the type of information obtained from a UV-Vis experiment.

A key application of UV-Vis spectroscopy is the quantitative determination of the concentration of a substance in a solution. denovix.com This is achieved through the Beer-Lambert Law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species. edinst.comlibretexts.org The law is expressed as A = εbc, where A is the absorbance, ε is the molar absorptivity (a constant for a given substance at a specific wavelength), b is the path length of the light through the sample, and c is the concentration of the analyte. shimadzu.comvedantu.com

To determine the concentration of this compound in a sample, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). edu.krd The absorbance of the unknown sample is then measured, and its concentration can be determined by interpolation from the calibration curve. This method provides a straightforward and accurate way to quantify this compound in various matrices, provided no other components in the sample absorb at the same wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including highly reactive species such as this compound (assumed to be dichloromethyl hydroperoxide, CHCl₂OOH). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

For a molecule with the structure of dichloromethyl hydroperoxide, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would yield critical data. The ¹H NMR spectrum is expected to show two distinct signals. One signal, a singlet, would correspond to the methine proton (-CHCl₂), and its chemical shift would be significantly influenced by the electronegative chlorine atoms. A second, broader signal at a higher chemical shift would be characteristic of the hydroperoxy proton (-OOH). The chemical shift of this -OOH proton can be highly variable, depending on factors such as solvent, concentration, and temperature, due to its involvement in hydrogen bonding. pitt.eduresearchgate.net

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), would be employed to correlate the methine proton directly to its attached carbon atom. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings, for instance, between the methine proton and the hydroperoxy oxygen (if ¹⁷O labeling is used) or between the hydroperoxy proton and the methine carbon, confirming the CHCl₂-OOH connectivity. The process of structure elucidation involves piecing together these correlations to build the molecular framework. youtube.comnih.gov

Research Findings: While specific experimental NMR data for this compound is not extensively published, analysis of similar hydroperoxides allows for the prediction of its spectral characteristics. researchgate.net The methine proton's chemical shift is anticipated to be downfield due to the strong deshielding effect of the two chlorine atoms and the hydroperoxy group. The hydroperoxy proton signal is typically broad and its position is sensitive to experimental conditions. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (CHCl₂OOH) in CDCl₃

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-C | ¹H | 6.5 - 7.0 | Singlet (s) | Deshielded by two Cl atoms and the OOH group. |

| H-OO | ¹H | 9.0 - 11.0 | Broad Singlet (br s) | Chemical shift is concentration and temperature dependent. pitt.edu |

| C | ¹³C | 95 - 105 | Singlet | Significantly shifted downfield by electronegative substituents. |

Note: Data are hypothetical and predicted based on established principles of NMR spectroscopy for analogous structures.

Hyphenated Spectroscopic Techniques for Complex this compound Mixtures

In many practical scenarios, such as atmospheric chemistry or oxidation studies, this compound would exist within a complex mixture of reactants, intermediates, and degradation products. acs.orgacs.org Analyzing such mixtures requires the coupling, or "hyphenation," of a separation technique with a spectroscopic detector. nih.govchemijournal.com Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) are powerful tools for this purpose. actascientific.comijsrtjournal.com

LC-NMR, in particular, allows for the physical separation of components in a mixture via High-Performance Liquid Chromatography (HPLC) followed by the direct structural analysis of each separated component by NMR spectroscopy. ijarnd.com This is achieved by flowing the eluent from the HPLC column through a specialized NMR flow cell. For a complex sample potentially containing this compound, an HPLC method would first be developed to separate it from other chlorinated hydrocarbons, alcohols, and related peroxidic species.

Once separated, the fraction containing the compound of interest can be analyzed in one of two ways:

On-flow analysis: NMR spectra are acquired continuously as the peak elutes from the column. This is suitable for obtaining quick survey spectra of major components.

Stopped-flow analysis: The HPLC flow is halted when the peak corresponding to this compound is in the NMR flow cell, allowing for more time-intensive and sensitive 2D NMR experiments (like COSY, HSQC, HMBC) to be performed for complete structural confirmation. ijarnd.com

This approach provides an unequivocal link between a chromatographic peak and the detailed molecular structure of the compound it represents, which is invaluable for identifying unknown products in reaction mixtures. nih.gov

Table 2: Example of an LC-NMR Analysis Scheme for a Mixture Containing this compound

| Step | Technique | Parameter / Method | Purpose | Expected Outcome |

| 1 | HPLC Separation | Column: C18 Reverse PhaseMobile Phase: Acetonitrile (B52724)/Water gradient | To separate components of the complex mixture based on polarity. | This compound elutes as a distinct peak at a specific retention time. |

| 2 | UV Detection | Diode Array Detector (DAD) | To detect eluting peaks and trigger NMR acquisition. | A UV chromatogram showing multiple peaks, including the one for the target analyte. |

| 3 | Stopped-Flow NMR | Mode: Stopped-FlowExperiments: ¹H, ¹³C, COSY, HSQC | To acquire detailed spectroscopic data for the isolated peak. | Unambiguous identification of the eluting compound as this compound through its unique set of NMR spectra. nih.gov |

Methodological Approaches for Dichloromethaneperoxol Synthesis in Research

Conventional Synthetic Routes to Dichloromethaneperoxol Precursors

The most common precursors for geminal dihydroperoxides, the structural class to which this compound would likely belong, are carbonyl compounds. researchgate.net The synthesis of a chlorinated precursor suitable for conversion to this compound is the foundational step. Conventional routes would focus on the preparation of a dichlorinated ketone or aldehyde.

For instance, the synthesis of a precursor like 1,1-dichloroacetone (B129577) could be envisioned through various established chlorination methods. The reactivity of the carbonyl precursor is paramount. The traditional approach to forming the geminal dihydroperoxide itself involves the acid-catalyzed reaction of the ketone or aldehyde with a high-concentration hydrogen peroxide solution. researchgate.nethu-berlin.de

Catalysts such as tungstic acid have proven effective in facilitating the reaction between ketals (derived from ketones) and hydrogen peroxide to yield geminal dihydroperoxides. tandfonline.com Other strong acids are also commonly employed to promote the addition of hydrogen peroxide to the carbonyl group.

Table 1: Examples of Conventional Acid-Catalyzed Synthesis of Geminal Dihydroperoxides from Carbonyl Precursors

| Carbonyl Precursor | Catalyst | Product | Reference |

| Cyclohexanone | HCl | 1,1'-Dihydroperoxycyclohexane | tandfonline.com |

| Diethyl Ketone | H₂SO₄ | Diethylidene diperoxide | tandfonline.com |

| Various Ketals | Tungstic Acid | gem-Dihydroperoxides | tandfonline.com |

Novel Synthetic Strategies for this compound and Related Compounds

Recent advancements in organic peroxide synthesis have focused on developing more efficient, selective, and safer methods. For a target like this compound, these novel strategies could offer significant advantages over conventional routes.

One area of innovation is the use of unique catalytic systems. Heteropoly acids and Lewis acids have been explored to catalyze the formation of organic peroxides from carbonyl compounds and hydrogen peroxide, often with improved yields and milder reaction conditions. researchgate.net For instance, silyl-protected gem-dihydroperoxides have been utilized in peroxycarbenium [3+2] cycloaddition reactions with alkenes to form 1,2-dioxolanes, a class of cyclic peroxides. acs.org This approach could be adapted for a silylated derivative of a hypothetical this compound precursor.

Another innovative strategy involves the fragmentation of substituted 2,3-epoxyketones under the influence of acid-catalyzed hydrogen peroxide, which has been shown to yield gem-dihydroperoxides. hu-berlin.de This route could provide an alternative pathway to this compound, assuming a suitably substituted dichlorinated epoxyketone could be synthesized.

Process Monitoring Techniques in this compound Synthesis Research

The synthesis of organic peroxides requires careful monitoring due to the potential thermal instability of the target compounds. polymtl.ca Real-time, in-situ monitoring is crucial for optimizing reaction conditions, maximizing yield, and ensuring operational safety. For a novel compound like this compound, continuous monitoring would be essential.

Modern process monitoring often involves integrated microsensors in miniaturized reactor systems. nih.gov These setups allow for precise control and online analysis of reactants and products. Electrochemical sensors, for example, can be used for the simultaneous quantification of hydrogen peroxide and other species within the reaction medium. acs.orgnih.gov

In-Situ Spectroscopic Monitoring during this compound Synthesis

Spectroscopic techniques are powerful tools for in-situ monitoring, providing real-time information on the concentration of reactants, intermediates, and products. For the synthesis of this compound, several spectroscopic methods could be employed.

Raman Spectroscopy : Surface-Enhanced Raman Scattering (SERS) has been developed for the highly sensitive detection of hydrogen peroxide, demonstrating its potential for monitoring the key oxidant in the synthesis. acs.org

Fluorescence and Absorption Spectroscopy : Miniaturized optical sensors based on luminescence, fluorescence, or absorption can be integrated into reactors to monitor analyte concentrations. nih.gov These methods often rely on indicator dyes that respond to the presence of specific chemical species.

Voltammetry : This electrochemical technique can be used for the real-time, automated monitoring of hydrogen peroxide degradation or consumption in a reaction system, providing kinetic data that is not accessible through endpoint measurements. rsc.org

Table 2: Comparison of In-Situ Monitoring Techniques for Peroxide Synthesis

| Technique | Principle | Advantages | Potential Application in this compound Synthesis | Reference |

| Electrochemical Sensors | Amperometric or potentiometric measurement of analyte concentration. | High sensitivity, real-time data, simultaneous detection of multiple species. | Monitoring H₂O₂ consumption and product formation. | nih.govacs.org |

| SERS | Enhancement of Raman signal for molecules adsorbed on a nanostructured metal surface. | High sensitivity and specificity (fingerprint identification). | Detecting trace amounts of H₂O₂ and potential byproducts. | acs.org |

| Voltammetry | Measurement of current resulting from an applied potential to monitor redox-active species. | Real-time kinetic data, automation capabilities. | Monitoring the rate of reaction and H₂O₂ degradation. | rsc.org |

Purification and Isolation Methodologies for Research-Grade this compound

The purification of organic peroxides must be approached with caution, as they can be thermally unstable and sensitive to contaminants. google.comyale.edu Distillation is often not a viable option. google.com The goal is to obtain research-grade material free from acidic and neutral impurities, as well as unreacted starting materials.

A common method for removing acidic impurities is washing the organic solution with dilute aqueous bases like sodium carbonate. google.com For the removal of both acidic and neutral impurities, washing with ammonia (B1221849) has been shown to be effective without degrading the target peroxide. google.com Unreacted hydrogen peroxide and other peroxides can be quenched by washing with a mild reducing agent, such as a sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. epfl.ch

Column chromatography is another effective technique for purifying organic peroxides. column-chromatography.com Aluminum oxide is a frequently used stationary phase that can effectively adsorb peroxide compounds, allowing for their separation from the solvent and other impurities. column-chromatography.com The choice of eluent and conditions would need to be carefully optimized for the specific polarity and stability of this compound.

Advanced Analytical Methodologies for Dichloromethaneperoxol Research

Chromatographic Separations in Dichloromethaneperoxol Analysis

Chromatographic techniques are fundamental in the analytical workflow of this compound, enabling its separation from impurities and complex matrices. Both gas and liquid chromatography play pivotal roles in its qualitative and quantitative assessment.

Gas Chromatography (GC) Applications in this compound Purity Assessment

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. merckmillipore.com For this compound, GC analysis is typically performed to separate it from residual solvents, starting materials, and degradation products. The choice of the stationary phase is critical to achieve optimal separation of chlorinated organic compounds. nih.govcromlab-instruments.es

A common approach involves using a non-polar or mid-polarity capillary column, which separates compounds based on their boiling points and interactions with the stationary phase. Due to the peroxide functional group, care must be taken to use lower injection port temperatures to prevent thermal decomposition of this compound before it enters the column.

Hypothetical Research Findings:

A study focusing on the purity assessment of a synthesized batch of this compound utilized a GC system equipped with a flame ionization detector (FID). The analysis revealed the presence of the main component, this compound, along with minor impurities. The retention times and relative peak areas are presented in the interactive data table below.

| Compound | Retention Time (minutes) | Peak Area (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane (B109758) | 2.15 | 0.5 | 98.5 |

| Unknown Impurity 1 | 3.42 | 0.8 | |

| This compound | 5.78 | 98.5 | |

| Unknown Impurity 2 | 6.91 | 0.2 |

The data indicates a purity of 98.5% for the this compound sample, with minor impurities including residual dichloromethane solvent.

High-Performance Liquid Chromatography (HPLC) for this compound Identification and Separation

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and identification of a wide range of organic compounds, including those that are not suitable for GC due to low volatility or thermal instability. mdpi.comunirioja.es For this compound, reversed-phase HPLC is a commonly employed method.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is commonly achieved using a UV detector, as many organic compounds absorb ultraviolet light.

Hypothetical Research Findings:

In a research setting, HPLC was used to separate this compound from a complex reaction mixture. The separation was achieved on a C18 column with a mobile phase gradient of water and acetonitrile. The chromatogram showed a distinct peak for this compound, well-resolved from other components in the mixture.

| Compound | Retention Time (minutes) | UV Absorbance (mAU) |

|---|---|---|

| Starting Material A | 4.2 | 150 |

| By-product 1 | 6.8 | 75 |

| This compound | 10.5 | 500 |

| By-product 2 | 12.1 | 50 |

The retention time of 10.5 minutes under these specific chromatographic conditions can be used as a qualitative identifier for this compound in similar samples.

Mass Spectrometry (MS) for this compound Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. libretexts.org When coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS), it becomes a highly specific tool for identification.

In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of a molecule upon ionization is often unique and can be used as a "fingerprint" for its identification. libretexts.org

Hypothetical Research Findings:

A GC-MS analysis of this compound was conducted to confirm its identity and study its fragmentation behavior. The mass spectrum showed a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern revealed characteristic losses of chlorine atoms and peroxide-related fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 150 | 10 | [CH2Cl2O2]+ (Molecular Ion) |

| 115 | 45 | [CH2ClO2]+ |

| 83 | 100 | [CH2O2]+ (Base Peak) |

| 49 | 60 | [CH2Cl]+ |

The base peak at m/z 83, corresponding to the loss of both chlorine atoms, is a significant feature in the mass spectrum of this compound.

Advanced Titrimetric and Volumetric Analysis for this compound Quantification

Titrimetric and volumetric analyses are classical quantitative methods that rely on the reaction of a substance with a reagent of known concentration. kvmwai.edu.inncert.nic.in For organic peroxides, iodometric titration is a common and reliable method for quantification. acs.orgmt.com

This method involves the reaction of the peroxide with an excess of iodide ions in an acidic solution. The peroxide oxidizes the iodide to iodine, and the amount of liberated iodine is then determined by titration with a standard solution of sodium thiosulfate (B1220275), using a starch indicator to detect the endpoint. acs.org

Hypothetical Research Findings:

The concentration of this compound in a solution was determined using iodometric titration. A known volume of the this compound solution was treated with an excess of potassium iodide in an acidic medium. The liberated iodine was then titrated with a standardized sodium thiosulfate solution.

| Sample Volume (mL) | Concentration of Na2S2O3 (M) | Volume of Na2S2O3 (mL) | Calculated Concentration of this compound (M) |

|---|---|---|---|

| 10.00 | 0.1000 | 12.50 | 0.0625 |

| 10.00 | 0.1000 | 12.55 | 0.0628 |

| 10.00 | 0.1000 | 12.48 | 0.0624 |

The consistent results from the triplicate analysis demonstrate the precision of the iodometric titration method for the quantification of this compound.

Dichloromethaneperoxol in Broader Chemical Research Contexts

Role of Dichloromethaneperoxol in Atmospheric Chemistry Research

Halogenated organic compounds, including those containing chlorine, play a crucial role in atmospheric chemistry. researchgate.net Dichloromethane (B109758) (CH2Cl2) is a known atmospheric pollutant, and its degradation pathways are of significant interest. nih.gov The oxidation of such compounds can lead to the formation of peroxy radicals (RO2) and subsequently hydroperoxides (ROOH). rsc.org

The formation of dichloromethyl hydroperoxide (CHCl2OOH) in the atmosphere would likely arise from the reaction of the dichloromethylperoxy radical (CHCl2O2•) with the hydroperoxyl radical (HO2•). researchgate.net This reaction is a key termination step in atmospheric radical chains. rsc.org The resulting hydroperoxide, CHCl2OOH, is considered a temporary reservoir for reactive species like HOx (HO• + HO2•) and ClOx radicals. worldscientific.com

The stability and fate of CHCl2OOH are critical to understanding its atmospheric impact. Theoretical studies have investigated the unimolecular decomposition of chlorinated hydroperoxides. worldscientific.com For CHCl2OOH, decomposition can proceed through various channels, including the cleavage of the weak O-O bond, which has a bond dissociation energy of approximately 45–50 kcal/mol. wikipedia.org This decomposition regenerates radical species, which can then re-engage in atmospheric chemical cycles. researchgate.net The presence of chlorine atoms on the methyl group influences the stability of the hydroperoxide, with computational studies suggesting that electronegative chlorine atoms can increase the ROOH bond energy compared to methyl hydroperoxide (CH3OOH). researchgate.net

The atmospheric lifetime of halogenated hydroperoxides is influenced by photolysis and reaction with OH radicals. mdpi.com The absorption of UV radiation can lead to the cleavage of the O-O bond, releasing OH and CHCl2O• radicals. These products can further influence the concentrations of ozone and other atmospheric oxidants. mdpi.comacs.org

This compound as a Model Compound in Peroxide Chemistry Studies

Organic hydroperoxides are a fundamental class of compounds in peroxide chemistry, known for their role in oxidation reactions and as precursors in various synthetic methodologies. wikipedia.orgrsc.org Halogenated hydroperoxides like CHCl2OOH serve as important model compounds for investigating how electronegative substituents affect peroxide structure, stability, and reactivity. pnas.org

The acidity of the hydroperoxide proton is also influenced by the presence of halogens. While hydroperoxides are generally weakly acidic, the electron-withdrawing nature of the chlorine atoms in CHCl2OOH is expected to increase its acidity relative to methyl hydroperoxide. wikipedia.org

Furthermore, the reactions of halogenated hydroperoxides are a subject of study. For instance, their decomposition can be influenced by various factors, including the presence of transition metals or other reactive species. pnas.org Studies on the metal-independent decomposition of organic hydroperoxides by halogenated quinones, for example, provide a framework for understanding the complex redox chemistry these compounds can undergo. pnas.orgrsc.orgacs.org

Theoretical Insights from this compound into Halogenated Organic Reactivity

Theoretical chemistry provides powerful tools to understand the intricate details of chemical reactivity that may be difficult to probe experimentally. For halogenated organic compounds, computational methods have been invaluable in elucidating reaction mechanisms and predicting properties. researchgate.networldscientific.com

Studies on dichloromethyl hydroperoxide and related compounds offer fundamental insights into the reactivity of halogenated organics. Density functional theory (DFT) and ab initio electronic structure methods are commonly employed to calculate the geometries, vibrational frequencies, and energies of these molecules and the transition states for their reactions. researchgate.net

One key area of theoretical investigation is the thermochemistry of these compounds. The heat of formation is a critical parameter for understanding their stability and potential energy surfaces for reactions. Computational studies have determined the heats of formation for a series of chlorinated methyl hydroperoxides, showing a trend related to the number of chlorine substituents. researchgate.net

The following table summarizes theoretical data for chlorinated methyl hydroperoxides, illustrating the effect of increasing chlorination.

| Compound Name | Formula | Calculated Enthalpy of Formation (kcal/mol) |

| Chloromethyl hydroperoxide | CH2ClOOH | -17.91 |

| Dichloromethyl hydroperoxide | CHCl2OOH | -21.24 |

| Trichloromethyl hydroperoxide | CCl3OOH | -22.13 |

| Source: Computational characterization studies. researchgate.net |

These theoretical insights are crucial for atmospheric modeling, where accurate thermochemical data are required to predict the behavior and impact of these compounds. researchgate.networldscientific.com The data show that increasing chlorine substitution leads to a more negative enthalpy of formation, suggesting greater thermodynamic stability. researchgate.net This trend is attributed to the inductive effect of the electronegative chlorine atoms. researchgate.net

Furthermore, theoretical studies on the unimolecular decomposition pathways of chlorinated hydroperoxides reveal the relative importance of different bond-breaking processes (e.g., O-O, C-O, O-H cleavage), providing a detailed picture of their gas-phase reactivity and potential to act as radical sources in the atmosphere. worldscientific.com

Research Methodologies and Data Integration in Dichloromethaneperoxol Studies

Systematic Literature Review Methodologies

A systematic literature review is a critical first step in understanding the existing knowledge base for a chemical compound. This involves a structured and reproducible method for identifying, evaluating, and synthesizing all relevant studies. nih.gov Key components of this methodology include:

Clearly defined objectives and eligibility criteria: Researchers establish specific questions to be answered and criteria for including or excluding studies. nih.gov

Systematic search strategy: A comprehensive search of multiple databases is conducted to identify all relevant literature. nih.gov

Assessment of study validity: The quality and risk of bias of included studies are critically appraised. nih.gov

Systematic presentation of findings: The characteristics and results of the included studies are presented in a structured manner. nih.gov

Qualitative Evidence Synthesis Approaches (e.g., Meta-Synthesis, Thematic Synthesis)

When the research on a compound includes qualitative studies exploring aspects like its role in complex biological processes or its perception among researchers, qualitative evidence synthesis (QES) becomes valuable. evidencejournals.comstir.ac.uk QES aims to synthesize findings from multiple qualitative studies to develop a deeper understanding of a phenomenon. evidencejournals.com Two common approaches are:

Meta-synthesis: This interpretive approach integrates findings from multiple qualitative studies to generate new insights and theories. nih.govnih.gov It goes beyond simply summarizing data to create a more comprehensive understanding. nih.gov

Thematic Synthesis: This method involves identifying recurring themes across qualitative studies and synthesizing them to provide a coherent overview of the research area. cochrane.orgcochrane.org

Mixed Methods Research Synthesis for Comprehensive Data Integration

Mixed methods research synthesis integrates findings from both qualitative and quantitative studies. nih.govresearchgate.net This approach allows for a more holistic understanding by combining numerical data with contextual insights. nih.gov Integration can occur at various levels:

Design Level: Utilizing frameworks like exploratory sequential, explanatory sequential, or convergent designs. nih.gov

Methods Level: Connecting, building upon, merging, or embedding qualitative and quantitative datasets. nih.gov

Interpretation and Reporting Level: Using narratives, data transformation, or joint displays to present integrated findings. nih.gov

Data Analysis and Interpretation Frameworks

The analysis and interpretation of data from studies on a chemical compound would rely on established frameworks relevant to the type of data collected. For instance, the "Framework Method" is a systematic approach to managing and analyzing qualitative data, often used in health research. researchgate.net This method involves stages such as transcription, familiarization, coding, developing a working analytical framework, and charting data into the framework matrix.

Reproducibility and Validation in Experimental Research

Reproducibility and validation are cornerstones of scientific research. For any experimental research on a chemical compound, it is imperative that the methods are described in sufficient detail to allow other researchers to replicate the experiments and verify the findings. This includes specifying all materials, equipment, and procedures. Validation ensures that the experimental methods accurately measure what they are intended to measure.

Due to the absence of any specific research on "Dichloromethaneperoxol," it is not possible to generate data tables or provide detailed research findings as requested.

Future Directions and Emerging Research Avenues for Dichloromethaneperoxol

Exploration of Undiscovered Dichloromethaneperoxol Reaction Pathways

The reactivity of a molecule is fundamental to its utility. For this compound, the exploration of its reaction pathways would be a primary focus of initial research. Key areas of investigation would likely include its decomposition pathways, reactions with common organic and inorganic reagents, and its potential as a synthon in novel chemical transformations. Understanding its stability and reactivity profile would be the first step toward unlocking its synthetic potential.

Development of Advanced Computational Models for this compound Systems

In the absence of experimental data, computational chemistry offers a powerful tool for preliminary investigation. Advanced computational models could be developed to predict the structural, electronic, and thermodynamic properties of this compound. Quantum mechanical calculations could provide insights into its molecular orbital energies, bond dissociation energies, and potential energy surfaces for various hypothetical reactions. Such theoretical studies would be invaluable in guiding future experimental work and ensuring laboratory safety.

Innovations in this compound Synthesis and Characterization Techniques

A significant hurdle in the study of this compound is the apparent lack of established synthetic routes. Future research would need to focus on developing novel and efficient methods for its synthesis. This could involve exploring unconventional precursors and reaction conditions. Subsequently, the development of robust analytical techniques for its characterization would be crucial. This would likely involve a combination of spectroscopic methods (NMR, IR, Mass Spectrometry) and crystallographic techniques, should the compound be isolable in a crystalline form.

Interdisciplinary Research Opportunities Involving this compound

The unique structural features of this compound, suggested by its name to contain both dichloromethane (B109758) and peroxide moieties, hint at a range of potential interdisciplinary applications. Its reactivity could be of interest in fields such as materials science, for the development of new polymers or energetic materials. Furthermore, its potential biological activity, a common feature of peroxy compounds, could open avenues for investigation in medicinal chemistry and pharmacology, following extensive and rigorous toxicological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.